molecular formula C21H19N B12760847 7,8,9,11-Tetramethylbenz(c)acridine CAS No. 51787-44-1

7,8,9,11-Tetramethylbenz(c)acridine

Cat. No.: B12760847
CAS No.: 51787-44-1
M. Wt: 285.4 g/mol
InChI Key: HPOOVSNNKUHTOS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7,8,9,11-Tetramethylbenz©acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and methylation steps. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

7,8,9,11-Tetramethylbenz©acridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 7,8,9,11-Tetramethylbenz©acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are crucial for cancer cell proliferation .

Properties

CAS No.

51787-44-1

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

7,8,9,11-tetramethylbenzo[c]acridine

InChI

InChI=1S/C21H19N/c1-12-11-13(2)20-19(14(12)3)15(4)17-10-9-16-7-5-6-8-18(16)21(17)22-20/h5-11H,1-4H3

InChI Key

HPOOVSNNKUHTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)C(=C3C=CC4=CC=CC=C4C3=N2)C)C

Origin of Product

United States

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